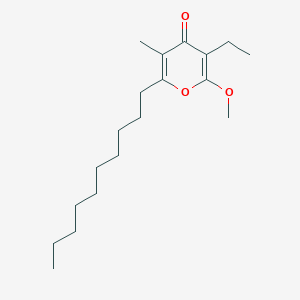![molecular formula C12H23NOS B14271709 N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide CAS No. 185612-17-3](/img/structure/B14271709.png)
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide typically involves the reaction of tert-butylthiol with a suitable butyl halide to form the tert-butylsulfanylbutyl intermediate. This intermediate is then reacted with 2-methylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted butyl derivatives.
Applications De Recherche Scientifique
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The amide moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Tert-butylsulfanyl)butyl]acetamide
- N-[4-(Tert-butylsulfanyl)butyl]formamide
- N-[4-(Tert-butylsulfanyl)butyl]benzamide
Uniqueness
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is unique due to the presence of the 2-methylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
185612-17-3 |
|---|---|
Formule moléculaire |
C12H23NOS |
Poids moléculaire |
229.38 g/mol |
Nom IUPAC |
N-(4-tert-butylsulfanylbutyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-10(2)11(14)13-8-6-7-9-15-12(3,4)5/h1,6-9H2,2-5H3,(H,13,14) |
Clé InChI |
IAHMRFOVOUAVGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCCSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
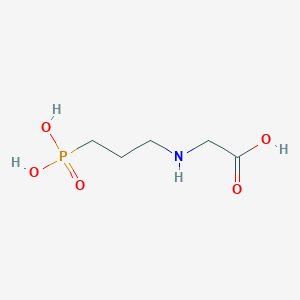
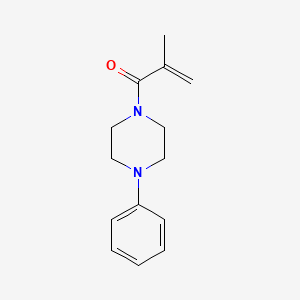
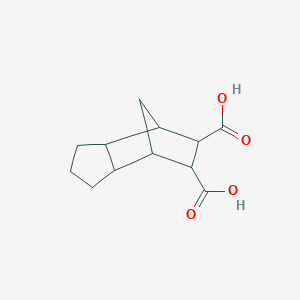

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
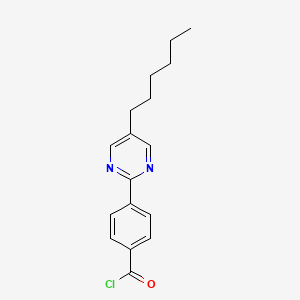
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)


